Cas no 2108550-91-8 (3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride)

3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride
- 3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride
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- MDL: MFCD29762523
- インチ: 1S/C15H18N2O2.ClH/c1-10-2-3-13-11(8-10)12-9-16-6-4-14(12)17(13)7-5-15(18)19;/h2-3,8,16H,4-7,9H2,1H3,(H,18,19);1H
- InChIKey: HQJIMDIIQDSGBN-UHFFFAOYSA-N
- ほほえんだ: Cl.OC(CCN1C2C=CC(C)=CC=2C2CNCCC1=2)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 347
- トポロジー分子極性表面積: 54.3
3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 160649-0.500g |
3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride |
2108550-91-8 | 0.500g |
$800.00 | 2023-09-09 | ||
TRC | M012284-100mg |
3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride |
2108550-91-8 | 100mg |
$ 515.00 | 2022-06-04 | ||
TRC | M012284-50mg |
3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride |
2108550-91-8 | 50mg |
$ 310.00 | 2022-06-04 | ||
Matrix Scientific | 160649-1g |
3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride |
2108550-91-8 | 1g |
$1000.00 | 2023-09-09 |
3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride 関連文献
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochlorideに関する追加情報
Introduction to 3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride (CAS No. 2108550-91-8)
3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride, identified by the CAS number 2108550-91-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of pyridobindole derivatives, a structurally intriguing scaffold that has been extensively explored for its potential biological activities. The presence of a hydrochloride salt form indicates its solubility characteristics, which are often optimized for pharmaceutical applications to enhance bioavailability and therapeutic efficacy.
The molecular structure of 3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride incorporates a pyrido[4,3-b]indole core, which is a fused heterocyclic system consisting of a pyridine ring and an indole ring. This particular arrangement confers unique electronic and steric properties to the molecule, making it a versatile platform for drug discovery. The substitution at the 8-position with a methyl group further modulates the pharmacophoric properties of the compound, influencing its interactions with biological targets.
In recent years, there has been a surge in interest regarding pyridobindole derivatives due to their demonstrated potential in modulating various biological pathways. Specifically, compounds within this class have been investigated for their roles in neurotransmitter receptor interactions, particularly those involving serotonin and dopamine systems. These pathways are implicated in a wide range of neurological and psychiatric disorders, making pyridobindole derivatives attractive candidates for therapeutic intervention.
One of the most compelling aspects of 3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride is its structural similarity to known pharmacologically active agents. This similarity suggests that it may exhibit comparable or even enhanced biological activity. Preliminary in vitro studies have indicated that this compound demonstrates binding affinity to certain serotonin receptors, which could translate into potential therapeutic benefits for conditions such as depression and anxiety disorders. Furthermore, its interaction with dopamine receptors may open avenues for research into neurodegenerative diseases like Parkinson's disease.
The synthesis of 3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the propanoic acid moiety at the 3-position of the pyrido[4,3-b]indole core introduces additional functional groups that can be further modified to fine-tune the pharmacological profile of the compound. The hydrochloride salt form is typically prepared to improve solubility in aqueous media, facilitating its use in formulation development and preclinical studies.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinities of 3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride with high accuracy. These computational studies have provided valuable insights into how the compound interacts with biological targets at the molecular level. For instance, molecular docking simulations have revealed that this compound can bind effectively to serotonin receptor subtypes (e.g., 5-HT1A and 5-HT2A), suggesting its potential as a selective serotonin receptor modulator (SSRM).
The hydrochloride salt form of this compound also offers advantages in terms of stability and shelf-life compared to free base forms. This stability is crucial for pharmaceutical applications where consistency in drug delivery is paramount. Additionally, the solubility profile of the hydrochloride salt makes it suitable for formulation into various dosage forms such as tablets and oral suspensions.
As part of ongoing research efforts aimed at developing novel therapeutics for neurological disorders,3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido4,3-bindol-5-yl)propanoic acid hydrochloride is being evaluated in preclinical models to assess its efficacy and safety profiles. Initial animal studies have shown promising results regarding its ability to modulate neurotransmitter activity without significant side effects. These findings are encouraging and warrant further investigation into its potential as a lead compound for drug development.
The development of new drugs is a complex process that involves multiple stages from discovery to commercialization. 3-(8-Methyl-1,2,3,
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